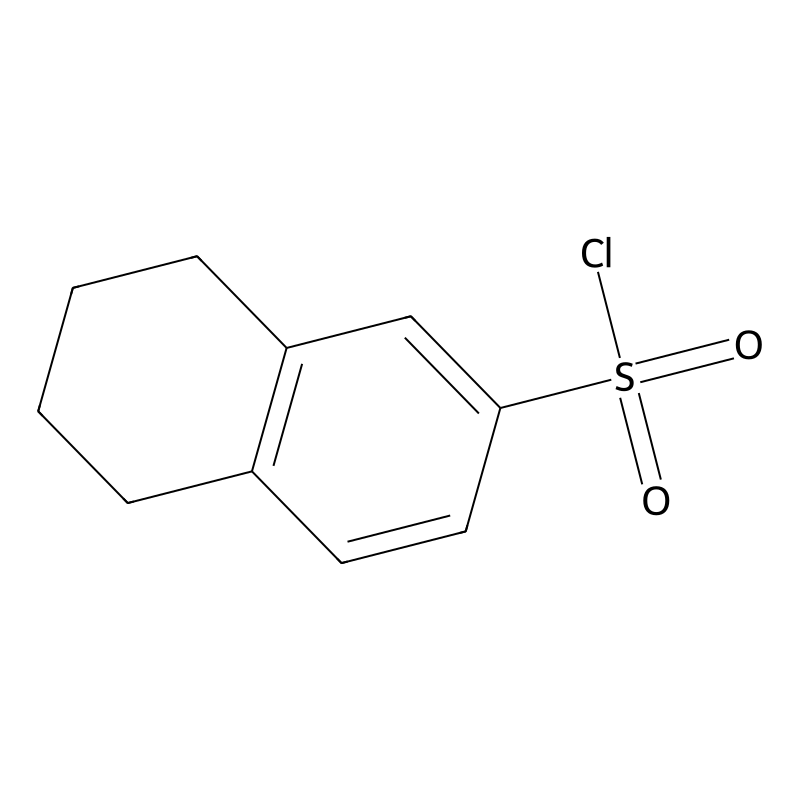

5,6,7,8-Tetrahydronaphthalene-2-sulfonyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Molecular Formula

Molecular Weight

CAS Number

Synonyms

5,6,7,8-Tetrahydro-2-naphthalenesulfonyl chloride

Physical Form

Storage Temperature

Purity

Molecular Formula

Molecular Weight

CAS Number

Synonyms

5,6,7,8-Tetrahydro-2-naphthalenesulfonyl chloride

Physical Form

Storage Temperature

Purity

5,6,7,8-Tetrahydronaphthalene-2-sulfonyl chloride is a chemical compound with the molecular formula C10H11ClO2S and a molecular weight of 230.71 g/mol. It is classified as a sulfonyl chloride, which indicates that it contains a sulfonyl group (SO2) attached to a chlorine atom. This compound is notable for its structural features, including a tetrahydronaphthalene backbone that enhances its reactivity and potential applications in organic synthesis and medicinal chemistry .

There is no current information available regarding the specific mechanism of action of THNSC in any biological system.

- Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines or alcohols, leading to the formation of sulfonamides or sulfonate esters.

- Acylation Reactions: It can react with alcohols to form sulfonate esters, which are useful in further synthetic pathways.

- Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding sulfonic acid .

The synthesis of 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride typically involves the following steps:

- Formation of Tetrahydronaphthalene: The starting material can be synthesized through hydrogenation of naphthalene or other derivatives.

- Sulfonation: The tetrahydronaphthalene is then treated with chlorosulfonic acid or sulfur trioxide to introduce the sulfonyl group.

- Chlorination: Finally, chlorination is performed to convert the sulfonic acid group into the corresponding sulfonyl chloride .

5,6,7,8-Tetrahydronaphthalene-2-sulfonyl chloride is primarily used in:

- Organic Synthesis: As a reagent for introducing sulfonyl groups into various organic molecules.

- Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Proteomics Research: It may be utilized in labeling studies due to its reactive nature .

Several compounds share structural similarities with 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride. Here are some comparable compounds:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride | C10H9ClO3S | Contains an oxo group; potential for different reactivity patterns. |

| 5-Sulfamoylnaphthalene | C10H10N2O2S | Contains a sulfamoyl group; used in medicinal applications. |

| 1-Naphthalenesulfonyl chloride | C10H9ClO2S | Simpler naphthalene derivative; used in various organic reactions. |

Uniqueness

5,6,7,8-Tetrahydronaphthalene-2-sulfonyl chloride is unique due to its specific tetrahydronaphthalene structure combined with the sulfonyl chloride functionality. This combination allows for distinct reactivity patterns not found in simpler naphthalenes or other sulfonamides. Its potential applications in specialized fields like proteomics further distinguish it from similar compounds .

XLogP3

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]

Pictograms

Corrosive